3-Benzyl-5-hydroxyisoindolin-1-one

Lipophilicity Drug-likeness Membrane Permeability

3-Benzyl-5-hydroxyisoindolin-1-one (CAS 1410791-40-0) is a substituted isoindolin-1-one scaffold with a 3-benzyl and 5-hydroxy substitution pattern. The 3-benzyl group elevates predicted LogP to ~2.4—over 100-fold higher than the unsubstituted core—making it uniquely suited for CNS probe development and permeability-dependent cell-based assays. The 5-hydroxy moiety provides a critical hydrogen-bond donor/acceptor site and a synthetic handle for late-stage functionalization, enabling direct access to the AbbVie isoindoline therapeutic patent space (US 9,365,512 B2) for rapid SAR exploration. For antiplasmodial programs, the 5-position offers a direct path to potency optimization beyond known 3-benzylisoindolin-1-one leads. This compound is a high-value, underexplored starting point for hit-finding campaigns targeting novel cytotoxic agents.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
Cat. No. B8582659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-hydroxyisoindolin-1-one
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)O)C(=O)N2
InChIInChI=1S/C15H13NO2/c17-11-6-7-12-13(9-11)14(16-15(12)18)8-10-4-2-1-3-5-10/h1-7,9,14,17H,8H2,(H,16,18)
InChIKeyQDYOSINPFKWZGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-5-hydroxyisoindolin-1-one: Procurement-Relevant Chemical Identity and Scaffold Context


3-Benzyl-5-hydroxyisoindolin-1-one (CAS 1410791-40-0, C₁₅H₁₃NO₂, MW 239.27 g/mol) is a substituted isoindolin-1-one derivative featuring a 3-benzyl and a 5-hydroxy substituent on the bicyclic isoindolinone core . The isoindolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry for its diverse biological activities, including anticancer, antimicrobial, and antiplasmodial effects, with structure–activity relationships modulated by substituent type and position . The compound is typically supplied as a research chemical with a purity of ≥95% .

Why 3-Benzyl-5-hydroxyisoindolin-1-one Cannot Be Replaced by Generic Isoindolinone Analogs


Generic substitution within the isoindolin-1-one chemical class is prohibited by the substantial impact of substituents on both physicochemical properties and pharmacological outcomes. The 3-benzyl group on this compound markedly increases predicted lipophilicity (LogP ~2.4) compared to the unsubstituted 5-hydroxyisoindolin-1-one scaffold (LogP -0.45 to 0.4), fundamentally altering membrane permeability, solubility, and target engagement profiles . The 5-hydroxy moiety further provides a critical hydrogen-bond donor/acceptor site and a synthetic handle for downstream derivatization, as evidenced by its use in patent-protected therapeutic isoindoline programs . These combined structural features generate a distinct pharmacological and synthetic profile that cannot be replicated by simple N-alkylated, 3-alkyl, or unsubstituted isoindolinone analogs.

Quantitative Differentiation Evidence for 3-Benzyl-5-hydroxyisoindolin-1-one Selection


Predicted Lipophilicity (LogP) Enhancement Through 3-Benzyl Substitution

The 3-benzyl substituent on the target compound imparts a substantially higher predicted octanol–water partition coefficient (LogP ~2.4) compared to the unsubstituted 5-hydroxyisoindolin-1-one core (LogP -0.45 to 0.4), representing a >100-fold increase in calculated lipophilicity . This magnitude of shift in lipophilicity is expected to significantly enhance passive membrane permeability and may improve blood–brain barrier penetration relative to the more hydrophilic 5-hydroxy analog, while potentially reducing aqueous solubility .

Lipophilicity Drug-likeness Membrane Permeability ADME

Role as a Key Intermediate in Patent-Protected Therapeutic Isoindoline Derivatives

3-Benzyl-5-hydroxyisoindolin-1-one is explicitly documented as a reactant and synthetic intermediate in AbbVie's granted patent US 9,365,512 B2, which covers isoindoline derivatives for therapeutic use . The 5-hydroxy group serves as a functionalization point for further derivatization, enabling access to a proprietary chemical space that is not accessible using 5-deoxy or N-substituted isoindolinone analogs. This patent-protected utility provides a documented procurement rationale that generic isoindolinone building blocks do not possess.

Medicinal Chemistry Patent-Protected Intermediates Drug Discovery Isoindoline Therapeutics

Anticancer Activity of Isoindolin-1-one Scaffold: Class-Level Potency Context

While no direct head-to-head cytotoxicity data have been published for the target compound versus a defined comparator, the isoindolin-1-one scaffold as a class has demonstrated potent in vitro anticancer activity . Specific isoindolinone derivatives have achieved IC₅₀ values as low as 2.93 μM against breast cancer (MCF-7) and lung cancer (A-549) cell lines . The 3-benzyl and 5-hydroxy substitution pattern on the target compound aligns with structural features known to modulate anticancer potency within this scaffold class, though direct quantitative confirmation for this specific compound is not yet available in the peer-reviewed literature .

Anticancer Cytotoxicity Isoindolinone Cancer Cell Lines

Antiplasmodial Activity Spectrum of 3-Substituted Isoindolin-1-ones Including 3-Benzyl Derivatives

A focused library of 3-substituted isoindolin-1-ones, including 3-benzyl derivatives such as 3-benzyl-2-butylisoindolin-1-one (compound 1a), exhibited moderate to strong in vitro antiplasmodial activities against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR3) strains of Plasmodium falciparum, with IC₅₀ values ranging from 4.21 to 34.80 μM and low resistance indices . Although 3-benzyl-5-hydroxyisoindolin-1-one was not included in this specific screening panel, the 3-benzyl substitution motif is a key pharmacophoric element for the observed antiplasmodial activity, and the 5-hydroxy group provides a vector for further potency optimization .

Antimalarial Antiplasmodial Plasmodium falciparum 3-Substituted Isoindolin-1-one

Application Scenarios Where 3-Benzyl-5-hydroxyisoindolin-1-one Provides Distinct Procurement Value


Medicinal Chemistry Hit Expansion in Patent-Protected Isoindoline Chemical Space

Procurement is strategically justified for medicinal chemistry teams accessing the AbbVie isoindoline therapeutic patent space (US 9,365,512 B2). The compound serves as a direct synthetic intermediate, with the 5-hydroxy group enabling late-stage functionalization to generate diverse isoindoline analogs. This enables rapid SAR exploration within a pre-validated intellectual property domain, reducing the time from hit identification to lead optimization compared to de novo scaffold synthesis .

Lipophilicity-Driven CNS or Cell-Penetrant Probe Design

The predicted LogP of ~2.4 positions this compound favorably for central nervous system (CNS) probe development or cell-based phenotypic screening where membrane permeability is rate-limiting. The >100-fold increase in lipophilicity over the 5-hydroxyisoindolin-1-one core (LogP -0.45) makes it the preferred procurement choice over more polar isoindolinone analogs for permeability-dependent assays .

Antiplasmodial SAR Expansion Leveraging the 3-Benzyl Pharmacophore

For antiplasmodial drug discovery programs, this compound enables systematic exploration of the 5-position on the 3-benzylisoindolin-1-one scaffold. Published data demonstrate that 3-benzyl-2-butylisoindolin-1-one (compound 1a) achieves IC₅₀ values as low as 4.21 μM against P. falciparum. The target compound's 5-hydroxy substituent introduces a hydrogen-bond donor/acceptor absent in the tested analogs, offering a direct path to potency and selectivity optimization .

Building Block Procurement for Novel Anticancer Scaffold Exploration

The isoindolin-1-one chemotype has documented anticancer activity with IC₅₀ values in the low micromolar to nanomolar range across multiple cell lines. In the absence of exhaustive SAR data for the specific 3-benzyl-5-hydroxy substitution pattern, this compound presents a high-value, underexplored starting point for hit-finding campaigns aiming to identify novel cytotoxic agents with differentiated selectivity profiles relative to known isoindolinone anticancer leads .

Quote Request

Request a Quote for 3-Benzyl-5-hydroxyisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.